EUV Sensitivity: Para-Iodobenzyl Placement Provides 1.5–2× Photon Absorption Advantage Over Meta/Ortho Isomers
In EUV resist compositions comprising compounds with a nitrobenzyl ester group bonded to an iodized aromatic ring, the para-iodine substitution on the benzyl ring (as in 4-iodobenzyl 4-nitrobenzoate) achieves a higher photo-absorption coefficient at 13.5 nm than the analogous meta- or ortho-iodinated isomers [1]. The patent discloses that resist films incorporating such para-iodobenzyl nitrobenzoate compounds demonstrate a sensitivity improvement of approximately 50–100% (i.e., 1.5–2×) relative to prior-art iodinated resists measured by the dose required for 1:1 line-and-space pattern formation [1]. In the comparative data, resist Film A (with para-iodobenzyl nitrobenzoate ester) required 20 mJ/cm², whereas the analogous meta-iodo isomer Film C required 35 mJ/cm² at the same resolution [1].
| Evidence Dimension | EUV sensitivity (dose to print 1:1 line/space) |
|---|---|
| Target Compound Data | 20 mJ/cm² (Film A, para-iodobenzyl 4-nitrobenzoate ester representative) |
| Comparator Or Baseline | 35 mJ/cm² (Film C, meta-iodo positional isomer) |
| Quantified Difference | 1.75× sensitivity improvement (43% dose reduction) |
| Conditions | EUV exposure at 13.5 nm, 30 nm line/space patterns, chemically amplified positive resist formulation |
Why This Matters
Lower required dose directly translates to higher wafer throughput and reduced tool operating cost per wafer in high-volume semiconductor manufacturing.
- [1] Sagehashi, M. et al. Positive Resist Composition and Patterning Process. U.S. Patent Application Publication No. US 2024/0027909 A1, Jan. 25, 2024. Paragraphs [0004]–[0008] and Examples. View Source
